tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a substituted indoline derivative with a suitable pyrrolidine precursor under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as azides or nitriles.
Scientific Research Applications
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate
- tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate
Uniqueness
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C16H19FN2O3 |
---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
YGWNDNCKHNCCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)F)NC2=O |
Origin of Product |
United States |
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